![molecular formula C9H8F2O B13184673 2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
2-[(2,6-Difluorophenyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Difluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H8F2OThe presence of the difluorophenyl group in its structure imparts unique chemical properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Difluorophenyl)methyl]oxirane typically involves the reaction of 2,6-difluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Difluorophenyl)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-[(2,6-Difluorophenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Difluorophenyl)methyl]oxirane involves its ability to react with nucleophiles due to the strained three-membered ring of the oxirane. This strain makes the ring highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,4-Difluorophenyl)methyl]oxirane
- 2-[(2,6-Dichlorophenyl)methyl]oxirane
- 2-[(2,6-Dibromophenyl)methyl]oxirane
Uniqueness
2-[(2,6-Difluorophenyl)methyl]oxirane is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chlorinated or brominated analogs .
Propiedades
Fórmula molecular |
C9H8F2O |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
2-[(2,6-difluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O/c10-8-2-1-3-9(11)7(8)4-6-5-12-6/h1-3,6H,4-5H2 |
Clave InChI |
IJHWWBDGLRPXLL-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


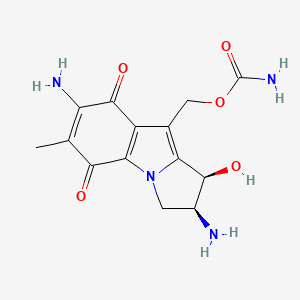
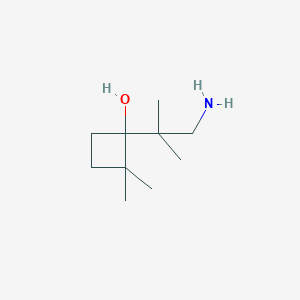
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
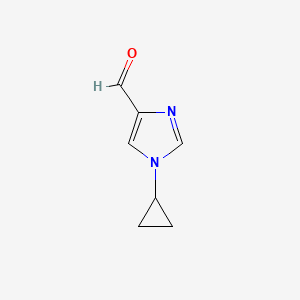
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
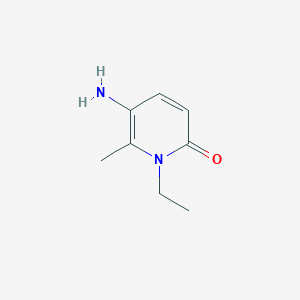
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
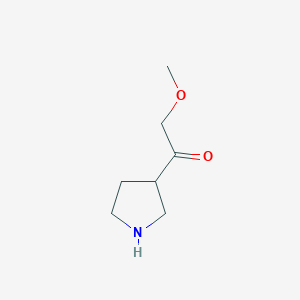
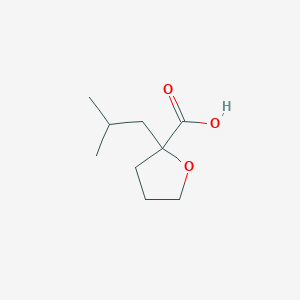
![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
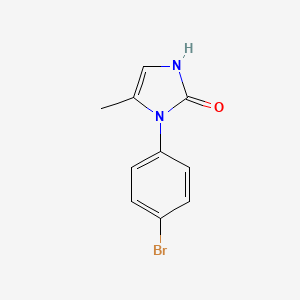
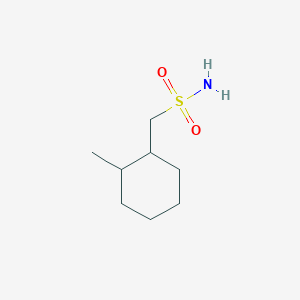
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
